

Unveiling Angophorol: A Spectroscopic Guide for Researchers

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Compound of Interest		
Compound Name:	Angophorol	
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A comprehensive analysis of the available spectroscopic data for **Angophorol**, a notable natural product, is crucial for its application in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

While the name "**Angophorol**" does not correspond to a recognized compound in major chemical databases, it is likely a trivial name or a potential misspelling for a compound isolated from the Angophora genus of plants. This guide will therefore focus on the general methodologies for the spectroscopic analysis of natural products isolated from this genus, providing a framework for researchers working on novel compounds from this source.

Spectroscopic Data Analysis: A Methodological Overview

The structural elucidation of a novel natural product like a potential "**Angophorol**" from an Angophora species would rely on a combination of modern spectroscopic techniques.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.



- ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and coupling constant (J).
- ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkene, aromatic, carbonyl).
- 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons, ultimately leading to the complete structural assignment.

1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds (e.g., O-H, C=O, C-H).

Tabulated Spectroscopic Data Framework

For a hypothetical "**Angophorol**," the acquired spectroscopic data would be organized as follows for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for **Angophorol** (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	Data	s, d, t, q, m	Value	#H
H-2	Data	s, d, t, q, m	Value	#H
	Data			

Table 2: 13C NMR Spectroscopic Data for Angophorol (in CDCl3)

Position	Chemical Shift (δ, ppm)
C-1	Data
C-2	Data

Table 3: Mass Spectrometry (MS) Data for Angophorol

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
HR-ESI-MS	Positive/Negative	[M+H]+, [M+Na]+, etc.	100
ESI-MS/MS	Positive/Negative	Fragment ions	Values

Table 4: Infrared (IR) Spectroscopic Data for Angophorol

Wavenumber (cm⁻¹)	Assignment
Value	O-H stretch, C=O stretch, etc.
Value	

Experimental Protocols



Detailed experimental procedures are critical for the reproducibility of scientific findings.

3.1. Isolation of "Angophorol"

A general procedure for the isolation of a natural product from an Angophora species would involve:

- Extraction: Dried and powdered plant material (leaves, bark, or flowers) is extracted with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography (using silica gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

3.2. Spectroscopic Analysis

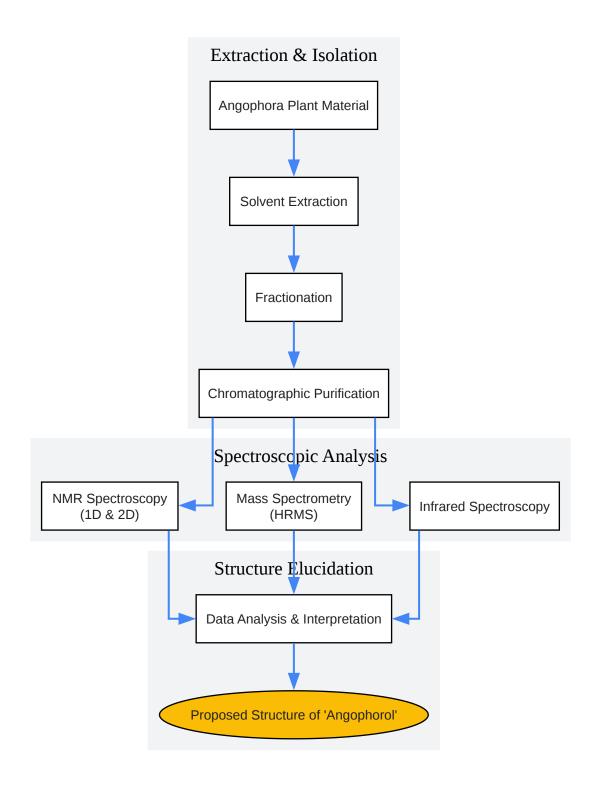
- NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or Orbitrap mass spectrometer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

Visualization of Methodologies

4.1. General Workflow for Natural Product Characterization

The following diagram illustrates the typical workflow from plant material to the elucidation of a chemical structure.





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Caption: Workflow for the isolation and structural elucidation of a natural product.

4.2. NMR Connectivity Diagram







This diagram illustrates the logical connections derived from 2D NMR experiments to piece together the structure of a molecule.

Caption: Visualization of 2D NMR correlations for structure determination.

In conclusion, while "**Angophorol**" remains an unconfirmed compound, the established methodologies for the spectroscopic analysis of natural products provide a robust framework for the characterization of novel compounds from the Angophora genus. The systematic application of NMR, MS, and IR spectroscopy, coupled with detailed experimental protocols, is paramount for advancing our understanding of the chemical diversity of this unique Australian flora. Researchers are encouraged to verify the exact chemical identity of their isolated compounds to ensure accurate data reporting and interpretation.

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